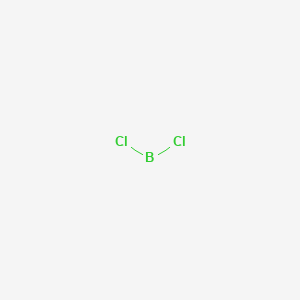

Dichloroboron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dichloroboron is a boron-containing compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a highly reactive molecule that can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of dichloroboron is complex and not fully understood. It is believed that dichloroboron reacts with hydrogen peroxide and other reactive oxygen species to produce a fluorescent compound that can be detected using microscopy or spectroscopy. Additionally, dichloroboron has been shown to selectively accumulate in cancer cells, potentially due to differences in cellular metabolism or membrane composition.

Biochemische Und Physiologische Effekte

Dichloroboron has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells and to inhibit the growth of tumors in animal models. Additionally, dichloroboron has been shown to modulate the expression of genes involved in cellular metabolism and signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

Dichloroboron has several advantages for lab experiments, including its high reactivity and selectivity for hydrogen peroxide and other reactive oxygen species. Additionally, it can be easily synthesized using common laboratory reagents and does not require specialized equipment. However, dichloroboron can be highly toxic and requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for the study of dichloroboron. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers are investigating the use of dichloroboron in the development of new cancer therapies and as a tool for studying cellular metabolism and signaling pathways. Finally, there is ongoing research into the potential use of dichloroboron as a diagnostic tool for the detection of cancer and other diseases.

Synthesemethoden

Dichloroboron can be synthesized using several methods, including the reaction of boron trichloride with sodium borohydride or the reaction of boron oxide with hydrogen chloride. However, the most common method is the reaction of boron trifluoride with sodium borohydride in the presence of a solvent such as tetrahydrofuran or diethyl ether. This method yields a white crystalline solid that is highly reactive and requires careful handling.

Wissenschaftliche Forschungsanwendungen

Dichloroboron has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species in cells and tissues. It has also been used as a cross-linking agent in the synthesis of polymers and as a catalyst in organic reactions. Additionally, dichloroboron has been investigated for its potential use in cancer therapy due to its ability to selectively target cancer cells.

Eigenschaften

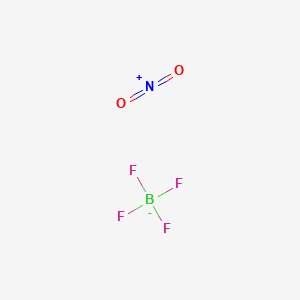

CAS-Nummer |

10325-39-0 |

|---|---|

Produktname |

Dichloroboron |

Molekularformel |

BCl2 |

Molekulargewicht |

81.72 g/mol |

InChI |

InChI=1S/BCl2/c2-1-3 |

InChI-Schlüssel |

GKWKOCYSCDZTAX-UHFFFAOYSA-N |

SMILES |

[B](Cl)Cl |

Kanonische SMILES |

[B](Cl)Cl |

Andere CAS-Nummern |

13842-52-9 |

Synonyme |

dichloroborane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)